molecular formula C22H28O2Si B12555309 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal CAS No. 153361-01-4

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal

Cat. No.: B12555309
CAS No.: 153361-01-4
M. Wt: 352.5 g/mol
InChI Key: WPGZTIBITJUIOX-UHFFFAOYSA-N
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Description

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is an organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The presence of the tert-butyl(diphenyl)silyl group provides increased stability against acidic hydrolysis and nucleophilic species, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like imidazole or DMAP. The reaction conditions are generally mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group reacting with the electrophilic tert-butyl(diphenyl)silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).

Major Products

    Oxidation: 6-{[tert-Butyl(diphenyl)silyl]oxy}hexanoic acid.

    Reduction: 6-{[tert-Butyl(diphenyl)silyl]oxy}hexanol.

    Substitution: 6-hydroxyhex-2-enal.

Scientific Research Applications

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is widely used in scientific research, particularly in the fields of organic chemistry and synthetic biology. Its primary application is as a protecting group for hydroxyl functionalities during multi-step synthetic processes. This compound is also used in the synthesis of complex natural products and pharmaceuticals, where selective protection and deprotection of hydroxyl groups are crucial .

Mechanism of Action

The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic attack. This stability is due to the bulky nature of the tert-butyl and diphenyl groups surrounding the silicon atom .

Comparison with Similar Compounds

Similar Compounds

    6-{[tert-Butyl(dimethyl)silyl]oxy}hex-2-enal: Similar in structure but with dimethyl groups instead of diphenyl groups.

    tert-Butyldimethylsilyl chloride: Another silyl ether protecting group with dimethyl groups.

    tert-Butyldiphenylsilyl trifluoromethanesulfonate: A related compound used as a reagent in organic synthesis.

Uniqueness

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is unique due to the presence of the diphenyl groups, which provide increased steric bulk and stability compared to other silyl ether protecting groups. This makes it particularly useful in reactions where increased resistance to acidic and nucleophilic conditions is required .

Properties

CAS No.

153361-01-4

Molecular Formula

C22H28O2Si

Molecular Weight

352.5 g/mol

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxyhex-2-enal

InChI

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-18H,5,13,19H2,1-3H3

InChI Key

WPGZTIBITJUIOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CC=O

Origin of Product

United States

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